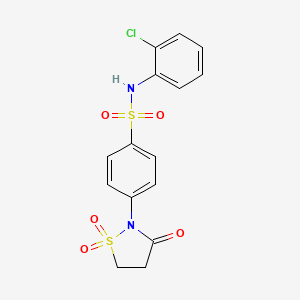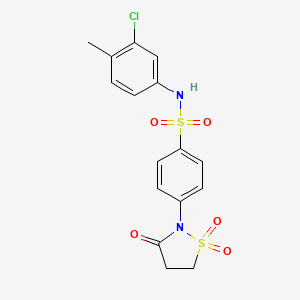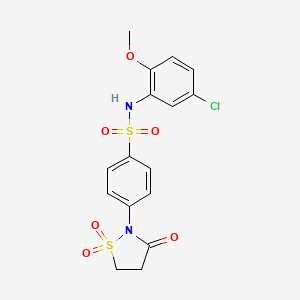![molecular formula C16H15N3O6S2 B6522729 2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide CAS No. 951899-94-8](/img/structure/B6522729.png)
2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and materials science. This compound features a unique structure that includes a thiazolidine ring, a sulfonamide group, and a benzamide moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazolidine derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Benzamide Coupling: The final step involves coupling the sulfonamide intermediate with a benzoyl chloride to form the benzamide moiety. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.
Substitution: The sulfonamide and benzamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen or the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the thiazolidine ring.
Substitution: Various substituted sulfonamides or benzamides depending on the nucleophile used.
Scientific Research Applications
2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-HIV agent due to its ability to inhibit HIV-1 reverse transcriptase.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein binding interactions.
Materials Science: Its stability and reactivity are explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide exerts its effects involves binding to specific molecular targets. For instance, as an anti-HIV agent, it binds to the non-nucleoside binding site of HIV-1 reverse transcriptase, inhibiting the enzyme’s activity and preventing viral replication . The sulfonamide and benzamide groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trioxo-thiadiazine Derivatives: These compounds share the trioxo-thiadiazine core and are also studied for their anti-HIV properties.
Sulfonamide Derivatives: Compounds like sulfanilamide have similar sulfonamide groups and are known for their antibacterial activity.
Benzamide Derivatives: Compounds such as benzamide itself are used in various pharmaceutical applications due to their bioactivity.
Properties
IUPAC Name |
2-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c17-16(21)13-3-1-2-4-14(13)18-27(24,25)12-7-5-11(6-8-12)19-15(20)9-10-26(19,22)23/h1-8,18H,9-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZGYPGRUAWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522652.png)
![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522658.png)

![(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B6522684.png)
![N-[(pyridin-2-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6522690.png)
![methyl 1-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6522699.png)



![methyl 4-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate](/img/structure/B6522735.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6522743.png)
![methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate](/img/structure/B6522750.png)
![N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6522755.png)
